Cas no 15308-34-6 (3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride)
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Norfenefrine hydrochloride
- alpha-Aminomethyl-3-hydroxybenzyl alcohol hydrochloride
- DL-Norphenylephrine hydrochloride
- 3-(2-Amino-1-hydroxyethyl)phenol
- Norphenylephrine Hydrochloride
- zondel
- novadral
- Albb-006272
- NORFENEFRINE HCL
- TIMTEC-BB SBB000279
- DL-NorphenylephrineHCl
- Norfenephrine hydrochloride
- dl-m-octopaminehydrochloride
- 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride
- NORFENEFRINE [WHO-DD]
- SR-01000944512
- Novadral (Salt/Mix)
- Norfenefrina [INN-Spanish]
- (+-)-Norphenylephrine
- WV569 FREE BASE
- WV 569 [as hydrochloride]
- Norphenylephrine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
- m-Hydroxyphenylethanolamine
- Norfenefrin
- UNII-D2P3M6SRN5
- 3-(2-Amino-1-hydroxyethyl)phenol #
- EN300-96556
- Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (A+/-)-
- .alpha.-(Aminomethyl)-m-hydroxybenzyl alcohol
- Norphenylephrine
- 1-(m-Hydroxyphenyl)-2-aminoethanol
- BRN 1211018
- 1-(3-Hydroxyphenyl)-1-hydroxy-2-aminoethane
- SR-01000944512-1
- CHEMBL358040
- D2P3M6SRN5
- DL-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amine
- NCGC00167553-01
- DTXSID3048314
- Norfenefrina
- 3-[(1rs)-2-amino-1-hydroxyethyl]phenol
- 3-(2-Amino-1-hydroxy-ethyl)-phenol
- DL-m-Octopamine
- Oprea1_016194
- 536-21-0
- WV-569 FREE BASE
- Normetasympathol
- R,S-Norphenylephrine
- FS-4505
- Norenol
- DL-Norphenylephrine
- 1-(3'-Hydroxyphenyl)-2-aminoethanol
- Norfenefrine
- Norfenefrinum [INN-Latin]
- (+-)-alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
- alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
- BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-, (+-)-
- BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-
- CHEBI:134779
- (1RS)-2-amino-1-(3-hydroxyphenyl)ethanol
- NS00004553
- AM100918
- Benzyl alcohol, .alpha.-(aminomethyl)-m-hydroxy-
- m-Octopamine
- Metacardiol
- NCGC00167553-02
- NORFENEFRINE [MI]
- Q12746348
- ETILEFRINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- HY-B1711
- Benzenemethanol, .alpha.-(aminomethyl)-3-hydroxy-
- .ALPHA.-(AMINOETHYL)-M-HYDROXYBENZYL ALCOHOL
- (.+/-.)-Norfenefrine
- Zondel (Salt/Mix)
- Norphenephrine
- SCHEMBL153494
- 15308-34-6
- Norfenefrine (INN)
- Norfenefrinum
- Benzenemethanol, alpha-(aminomethyl)-3-hydroxy-, (+-)-
- .ALPHA.-(AMINOMETHYL)-M-HYDROXYBENZYL ALCOHOL.
- Normezaton; Norphenephrine
- AKOS005171592
- CS-0013711
- 3-13-00-02235 (Beilstein Handbook Reference)
- EINECS 208-626-8
- DB13378
- Norfenefrine [INN]
- 2-amino-1-(3-hydroxyphenyl)ethan-1-ol
- D08286
- Normetol
- .ALPHA.-(AMINOMETHYL)-3-HYDROXYBENZENE METHANOL
- STK503797
- DA-56255
- G15814
- Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (+/-)-
- SBI-0653927.0001
- (r)-3-(2-Amino-1-hydroxyethyl)phenol
- benzene, 1-(2-amino-1-hydroxy)ethyl-3-hydroxy-
- BBL028398
- DB-043177
-
- MDL: MFCD00012879
- Inchi: 1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
- InChI Key: LRCXRAABFLIVAI-UHFFFAOYSA-N
- SMILES: OC(CN)C1C=CC=C(C=1)O
Computed Properties
- Exact Mass: 189.05600
- Monoisotopic Mass: 153.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.8
- Topological Polar Surface Area: 66.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.249
- Melting Point: 162-164ºC
- Boiling Point: 360.7°Cat760mmHg
- Flash Point: 172°C
- Refractive Index: 1.614
- PSA: 66.48000
- LogP: 1.88660
- Merck: 6699
- Solubility: Not determined
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167504-1g |
3-(2-Amino-1-hydroxyethyl)phenol |
15308-34-6 | 1g |
¥3,862.00 | 2021-05-21 | ||
| TRC | B405795-500mg |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride |
15308-34-6 | 500mg |
40.00 | 2021-08-17 | ||
| TRC | B405795-1g |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride |
15308-34-6 | 1g |
50.00 | 2021-08-17 | ||
| TRC | B405795-5g |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride |
15308-34-6 | 5g |
60.00 | 2021-08-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638-100mg |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 100mg |
¥150.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638A-1g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 1g |
¥301.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638B-10g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 10g |
¥579.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638-100 mg |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 100MG |
¥150.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638A-1 g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 1g |
¥301.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638B-10 g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 10g |
¥579.00 | 2023-07-11 |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride
Recent Advances in the Study of 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride (CAS: 15308-34-6)
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride (CAS: 15308-34-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, known for its potential pharmacological activities, has been the subject of numerous studies aimed at exploring its therapeutic applications and understanding its mechanism of action. Recent research has focused on its synthesis, structural characterization, and biological evaluation, shedding light on its potential as a lead compound in drug development.
One of the key areas of investigation has been the synthesis of 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, making it more feasible for large-scale production. The study also highlighted the compound's stability under various conditions, which is crucial for its potential use in pharmaceutical formulations. The structural elucidation through NMR and X-ray crystallography confirmed the compound's configuration, providing a solid foundation for further structure-activity relationship (SAR) studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride exhibits promising adrenergic receptor modulation properties. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound acts as a selective β2-adrenergic receptor agonist, with potential applications in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The study reported significant bronchodilatory effects in animal models, with minimal side effects compared to existing therapeutics.
Another noteworthy finding comes from a collaborative study between Harvard Medical School and MIT (2024), which explored the compound's neuroprotective effects. The researchers found that 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride could mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential in neurodegenerative disease therapy. The study identified the compound's ability to activate the Nrf2-ARE pathway, a key regulator of cellular defense mechanisms against oxidative damage.
Despite these promising results, challenges remain in the clinical translation of 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating further modifications to improve its bioavailability. Additionally, more extensive toxicological evaluations are required to ensure its safety profile meets regulatory standards. Ongoing research is focusing on prodrug strategies and novel delivery systems to address these limitations.
In conclusion, 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride (CAS: 15308-34-6) represents a versatile compound with multiple therapeutic potentials. Recent advancements in its synthesis, structural understanding, and biological evaluation have positioned it as a promising candidate for further drug development. Future research should prioritize overcoming its pharmacokinetic challenges and expanding its therapeutic applications through targeted modifications and comprehensive clinical trials.
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